Superior Lipophilicity vs. Morpholine and Unsubstituted Oxazepane Scaffolds for CNS Drug Design
4-Benzyl-2-(chloromethyl)-1,4-oxazepane exhibits a calculated LogP of 2.62, which is significantly higher than that of the unsubstituted 1,4-oxazepane scaffold (estimated LogP ~0.5-0.8) and morpholine (LogP ~ -0.86) . This increased lipophilicity is attributable to the 4-benzyl substituent. For CNS drug discovery programs, a LogP in the range of 2-3 is often associated with improved blood-brain barrier (BBB) permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.62 (calculated) |
| Comparator Or Baseline | Morpholine: -0.86; 1,4-Oxazepane (free base): ~0.5-0.8 (estimated); CNS-optimized range: 2-3 |
| Quantified Difference | LogP increase of approximately 3.5 units vs. morpholine; approximately 1.8-2.1 units vs. unsubstituted oxazepane. |
| Conditions | Predicted/calculated physicochemical property; class-level inference for CNS drug design principles. |
Why This Matters
The elevated LogP positions this building block as a more favorable starting point for CNS-penetrant drug candidates, potentially reducing the number of synthetic steps required to achieve optimal lipophilicity.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
